molecular formula C13H16N4O B12500357 4-methyl-4-(5-phenyl-2H-tetrazol-2-yl)pentan-2-one

4-methyl-4-(5-phenyl-2H-tetrazol-2-yl)pentan-2-one

Cat. No.: B12500357
M. Wt: 244.29 g/mol
InChI Key: JAXBUFQOHKEBFN-UHFFFAOYSA-N
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Description

4-methyl-4-(5-phenyl-2H-tetrazol-2-yl)pentan-2-one is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(5-phenyl-2H-tetrazol-2-yl)pentan-2-one typically involves the reaction of 5-phenyl-1H-tetrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The reaction conditions include the use of catalysts such as palladium and bases like potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(5-phenyl-2H-tetrazol-2-yl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

4-methyl-4-(5-phenyl-2H-tetrazol-2-yl)pentan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-4-(5-phenyl-2H-tetrazol-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s electron-donating and electron-withdrawing properties allow it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a tetrazole ring and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

4-methyl-4-(5-phenyltetrazol-2-yl)pentan-2-one

InChI

InChI=1S/C13H16N4O/c1-10(18)9-13(2,3)17-15-12(14-16-17)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

JAXBUFQOHKEBFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

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